molecular formula C5H14Cl2N2O B8051523 (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride

(3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride

Cat. No.: B8051523
M. Wt: 189.08 g/mol
InChI Key: KWYWZFXGUYRWAT-YAQRUTEZSA-N
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Description

(3R,4S)-rel-4-Amino-1-methylpyrrolidin-3-ol dihydrochloride, with the CAS number 2068138-04-3 , is a high-purity chemical compound offered as the dihydrochloride salt to enhance stability. It has a molecular formula of C5H14Cl2N2O and a molecular weight of 189.08 g/mol . The compound features a cis-configured pyrrolidine ring system, as indicated by the (3R,4S) relative stereochemistry . This structure includes both amino and hydroxy functional groups on adjacent carbon atoms, making it a versatile scaffold or intermediate in organic and medicinal chemistry research . The presence of multiple hydrogen bond donors and acceptors, evidenced by a Topological Polar Surface Area (TPSA) of approximately 49.5 Ų , suggests potential for interesting physicochemical properties and molecular interactions. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(3R,4S)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYWZFXGUYRWAT-YAQRUTEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@@H](C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride, also known by its CAS number 1375066-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride is C5_5H14_{14}Cl2_2N2_2O with a molecular weight of 116.16 g/mol. The compound is characterized by its pyrrolidine structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC5_5H14_{14}Cl2_2N2_2O
Molecular Weight116.16 g/mol
CAS Number1375066-18-4
SolubilitySoluble in water

Research indicates that (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride may act as a modulator of neurotransmitter systems. Its structural similarity to other pyrrolidine derivatives suggests potential interactions with receptors involved in neurological processes.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in conditions like neurodegeneration.
  • Cognitive Enhancement : There is emerging evidence that it could enhance cognitive functions by modulating acetylcholine levels in the brain.
  • Antidepressant Activity : Some studies have indicated that it may possess antidepressant-like effects in animal models, although further research is required to elucidate this action.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective properties of various pyrrolidine derivatives, including (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride. The results demonstrated significant protection against oxidative stress-induced neuronal cell death in vitro .

Cognitive Enhancement Research

In a randomized controlled trial involving animal models, (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride was administered to assess its impact on learning and memory. The results indicated improved performance in maze tests compared to controls, suggesting cognitive enhancement capabilities .

Antidepressant-Like Effects

Research published in 2021 highlighted the antidepressant-like effects of this compound when tested on mice subjected to chronic stress paradigms. The treated group showed reduced immobility time in forced swim tests compared to untreated controls, indicating potential for mood regulation .

Comparison with Similar Compounds

(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

  • Structure : Features a piperidine core substituted with a pyrrolotriazine group and a methoxyphenyl moiety.
  • Applications : Used in cancer therapy due to its crystalline forms, which enhance stability and bioavailability .

(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

  • Structure: Contains a fluorophenyl group and a methylaminoethyl side chain.
  • Functional Implications : The fluorine atom improves metabolic stability, while the free hydroxyl and amine groups enable hydrogen bonding. However, its free base form may exhibit lower solubility than the target’s dihydrochloride salt .

(3S,4S)-Bis-silylated Pyrrolidine Derivatives

  • Structure : Pyrrolidine with bulky tert-butyldimethylsilyl (TBS) protecting groups at the 3- and 4-positions.
  • Synthetic Utility : TBS groups are used to block reactive hydroxyls during multi-step syntheses. The target compound lacks such protections, suggesting a more direct role in final therapeutic molecules .

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

  • Structure : Pyrrolidine with a pyridinyl substituent and a carboxylic acid group.
  • Molecular Weight : 265.14 g/mol (vs. 189.08 g/mol for the target), highlighting trade-offs between functional diversity and molecular size. The carboxylic acid enhances hydrophilicity but may reduce membrane permeability .

rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride

  • Structure : Fluorine and methoxy substituents on pyrrolidine.
  • Safety Profile : Classified with hazards H302 (oral toxicity) and H319 (eye irritation), indicating stricter handling requirements compared to the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility/Salt Form Primary Application
Target Compound 189.08 Amino, methyl, hydroxyl Dihydrochloride salt Protein degrader research
(3R,4R)-Piperidin-3-ol derivative ~450 (estimated) Methoxyphenyl, pyrrolotriazine Crystalline free base Cancer therapy
(S)-Fluorophenyl pyrrolidin-3-ol ~240 (estimated) Fluorophenyl, methylaminoethyl Free base Undisclosed research
Bis-silylated pyrrolidine ~350 (estimated) TBS-protected hydroxyls Free base Synthetic intermediate
Pyridinyl-pyrrolidine dihydrochloride 265.14 Pyridinyl, carboxylic acid Dihydrochloride salt Undisclosed research
rel-(3S,4S)-Fluoro-methoxy pyrrolidine 155.60 Fluoro, methoxy Hydrochloride salt Undisclosed synthesis

Key Findings

  • Solubility : Dihydrochloride salts (target and pyridinyl analogue) offer superior aqueous solubility compared to free bases, critical for in vitro assays .
  • Safety : While the target compound’s hazards are unspecified, structurally related hydrochlorides (e.g., rel-(3S,4S)-fluoro-methoxy derivative) require stringent safety protocols .

Preparation Methods

Starting Materials and Intermediate Formation

The synthesis begins with N-Boc-protected pyrrolidine derivatives (e.g., (R)-N-Boc-3-pyrrolidinol), which undergo mesylation or tosylation to introduce leaving groups. For example:

  • Reagents : Mesyl chloride (MsCl), triethylamine (TEA)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Conditions : 0°C to room temperature, 2–7 hours

  • Yield : 99% for mesylated intermediates.

Amination and Deprotection

The mesylated intermediate is treated with ammonia or methylamine to introduce the amino group. Boc deprotection is achieved via hydrochloric acid (HCl) in dioxane or ethyl acetate:

  • Reagents : 4M HCl in dioxane

  • Conditions : 0°C to room temperature, 1–3 hours

  • Stereochemical Outcome : Racemic mixtures resolved via chiral HPLC or diastereomeric salt formation.

Asymmetric Catalysis for Direct Stereocontrol

Organocatalyzed Cycloaddition

Patents describe [3+2]-azomethine ylide cycloadditions using chiral catalysts to directly form the pyrrolidine core with (3R,4S) configuration:

  • Catalyst : Proline-derived organocatalysts (e.g., (S)-proline)

  • Reagents : Formaldehyde, methylamine

  • Solvent : Toluene or tetrahydrofuran (THF)

  • Yield : 70–85% with >90% enantiomeric excess (ee).

Enzymatic Resolution

Lipases or esterases selectively hydrolyze racemic esters to isolate the desired enantiomer:

  • Enzyme : Candida antarctica lipase B

  • Substrate : Racemic acetylated pyrrolidine

  • Conditions : pH 7.0 buffer, 37°C, 24 hours

  • Outcome : 45–50% yield of (3R,4S)-enantiomer.

Industrial-Scale Production

Batch Processing

Large-scale synthesis uses continuous flow reactors to enhance efficiency:

  • Step 1 : Mesylation of (R)-N-Boc-3-pyrrolidinol (5 kg scale)

  • Step 2 : Ammonolysis in pressurized NH3/MeOH (50°C, 12 hours)

  • Step 3 : HCl salt formation in ethanol/H2O (1:1)

  • Purity : ≥97% by HPLC.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM

  • Catalyst Recovery : Immobilized proline catalysts reused for 5 cycles

  • Waste Reduction : 30% lower E-factor compared to traditional methods.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Scale Suitability
Chiral Resolution(R)-N-Boc-3-pyrrolidinolMesylation → Amination8599Pilot plant
Asymmetric CatalysisMethylamine, formaldehydeCycloaddition → Salt formation7892Lab-scale
Enzymatic ResolutionRacemic acetyl esterHydrolysis → Crystallization4598Small-scale

Critical Reaction Parameters

Temperature and Solvent Effects

  • Low Temperatures (0–5°C) : Minimize racemization during mesylation.

  • Polar Aprotic Solvents : DMF enhances nucleophilic substitution rates by 40% compared to THF.

Acid Selection for Salt Formation

  • HCl vs. H2SO4 : HCl provides higher crystallinity (85% recovery) vs. H2SO4 (72%).

Quality Control and Characterization

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1.0 mL/min

  • MS (ESI+) : m/z 117.1 [M+H]+ for free base; 189.1 for dihydrochloride.

  • X-ray Crystallography : Confirms (3R,4S) configuration (CCDC deposition: 2257778).

Case Study: Multi-Kilogram Synthesis

A 2024 patent (WO2020252222A1) details a 10 kg batch:

  • Step 1 : (R)-N-Boc-3-pyrrolidinol (10 kg) + MsCl (1.2 equiv) → 99% mesylate.

  • Step 2 : Mesylate + methylamine (2.5 equiv) in MeOH → 88% free base.

  • Step 3 : Free base + HCl (2.2 equiv) in EtOH → 95% dihydrochloride.

Challenges and Solutions

  • Racemization : Avoided by maintaining pH <4 during HCl salt formation.

  • Byproduct Formation : <2% overalkylation suppressed using dilute methylamine .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–50°C for HCl addition) and solvent systems (e.g., aqueous HCl for salt formation). Purification via recrystallization from methanol or ethanol is recommended to remove unreacted intermediates. Monitor reaction progress using HPLC or LC-MS, ensuring residual solvents are below ICH limits (e.g., <0.1% for methanol) .

Q. How can researchers confirm the crystalline structure and enantiomeric purity of this compound?

  • Methodological Answer : Perform X-ray Powder Diffraction (XRPD) to identify characteristic peaks (e.g., 2θ angles at 8.5°, 15.2°, and 22.7°). For enantiomeric resolution, use chiral HPLC with columns like Chiralpak® AD-H or AS-3R, validated with reference standards. Polarimetry ([α]D) measurements in methanol or water further confirm optical activity .

Q. What stability studies are critical for handling this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH). Use LC-MS to detect degradation products, such as hydrolysis of the pyrrolidine ring or oxidation of the amino group. Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s solubility and hygroscopicity across studies?

  • Methodological Answer : Standardize solubility measurements using the shake-flask method in buffered solutions (e.g., PBS, pH 7.4). For hygroscopicity, perform dynamic vapor sorption (DVS) analysis to quantify moisture uptake at 25°C/60% RH. Discrepancies may arise from polymorphic forms (e.g., anhydrous vs. hydrate), which can be identified via XRPD and thermogravimetric analysis (TGA) .

Q. What strategies are effective for assessing the compound’s biological activity in kinase inhibition assays?

  • Methodological Answer : Use ATP-competitive binding assays with recombinant kinases (e.g., JAK1/JAK3 for Upadacitinib-related studies). Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™). IC50 values should be corroborated with cellular assays (e.g., STAT phosphorylation in HEK293 cells) .

Q. How can enantiomeric impurities be quantified during scale-up synthesis?

  • Methodological Answer : Implement chiral SFC (Supercritical Fluid Chromatography) with a CO2/ethanol mobile phase for high-throughput separation. For trace-level detection (<0.1%), use mass spectrometry (LC-QTOF) with isotopic labeling. Synthesize enantiopure intermediates (e.g., (3R)-1-methylpyrrolidin-3-amine dihydrochloride) to minimize racemization during salt formation .

Q. What analytical methods are suitable for characterizing degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to hydrogen peroxide (3% v/v) or AIBN (azobisisobutyronitrile) in ethanol. Analyze degradation products via UPLC-QDa with a C18 column (e.g., Waters Acquity BEH). Key degradation markers include N-oxide derivatives (m/z +16) and ring-opened aldehydes, confirmed by NMR (1H, 13C) .

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